![molecular formula C15H25N3O2 B2733785 N-cycloheptyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide CAS No. 1014068-67-7](/img/structure/B2733785.png)
N-cycloheptyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-cycloheptyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide (CEPC) is a synthetic compound that belongs to the class of pyrazole derivatives. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation.
Scientific Research Applications
Anti-Inflammatory Agents: Pyrazoles exhibit anti-inflammatory properties by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). Researchers have explored their potential in treating inflammatory diseases such as arthritis and asthma .
Anticancer Activity: Pyrazole derivatives have shown promising anticancer effects. They can target specific pathways involved in tumor growth and metastasis. For instance, some compounds inhibit angiogenesis or disrupt cell cycle progression .
Antimicrobial Agents: Pyrazoles possess antibacterial, antifungal, and antiviral properties. Researchers have synthesized derivatives with enhanced activity against drug-resistant pathogens .
Agrochemistry Applications
In agriculture, Pyrazoles find applications as:
- Pesticides and Herbicides : Pyrazole-based compounds serve as effective pesticides and herbicides. They can selectively target pests and weeds while minimizing harm to beneficial organisms .
Coordination Chemistry and Organometallic Applications
Pyrazoles play a crucial role in coordination chemistry and organometallic complexes:
Ligands for Transition Metal Complexes: Their nitrogen-rich nature allows pyrazoles to act as excellent ligands for transition metal ions. These complexes find applications in catalysis, material science, and bioinorganic chemistry .
Metalloenzymes and Metalloproteins: Researchers investigate pyrazole-containing metalloenzymes and metalloproteins for their biological functions. These complexes participate in redox reactions, oxygen transport, and other essential processes .
Green Synthesis and Microwave-Assisted Reactions
Recent advances have focused on sustainable synthesis methods:
Green Synthesis: Researchers explore environmentally friendly approaches to pyrazole synthesis, using benign solvents, renewable resources, and energy-efficient methods .
Microwave-Assisted Synthesis: Microwave irradiation accelerates pyrazole formation, reducing reaction times and improving yields. This technique has gained popularity in both academia and industry .
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications (IntechOpen, 2022)
Safety And Hazards
Future Directions
The future directions for research on “N-cycloheptyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide” could include further studies on its synthesis, chemical reactions, mechanism of action, and potential applications. Pyrazole derivatives have been found to have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
properties
IUPAC Name |
N-cycloheptyl-3-ethoxy-1-ethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-3-18-11-13(15(17-18)20-4-2)14(19)16-12-9-7-5-6-8-10-12/h11-12H,3-10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUMOQRHAZXGSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide |
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